Manumycin F

Description

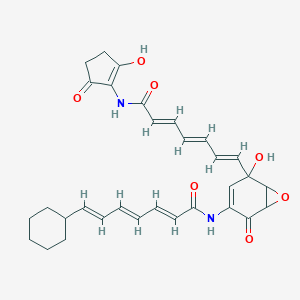

Manumycin F is a member of the manumycin family of polyketide antibiotics, primarily produced by Streptomyces and related actinomycetes. This compound shares structural and functional similarities with other manumycins (e.g., Manumycin A, B, C, D, and TMC-1 derivatives) but exhibits distinct modifications in its polyketide chain and functional groups . Manumycins are characterized by a bicyclic ansa core and a β-methoxyacrylate moiety, which confer inhibitory activity against enzymes such as farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), critical for Ras protein activation . This compound, like its analogs, demonstrates antitumor, antimicrobial, and immunomodulatory properties, though its specific bioactivity profile remains under investigation .

Properties

CAS No. |

156317-47-4 |

|---|---|

Molecular Formula |

C31H34N2O7 |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide |

InChI |

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+ |

InChI Key |

SSHVAUUEPNULMP-XCTDESGWSA-N |

SMILES |

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |

Isomeric SMILES |

C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=CC(C3C(C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O |

Canonical SMILES |

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |

Synonyms |

manumycin F |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Manumycin F has shown promise as an anticancer agent through various mechanisms:

- Inhibition of Farnesyltransferase : Similar to its counterpart, this compound inhibits farnesyltransferase activity, which is essential for the post-translational modification of Ras proteins, thereby impeding cancer cell proliferation. Research indicates that this compound can induce apoptosis in various cancer cell lines, including pancreatic and colon cancer cells .

- Case Study: Human Colon Tumor Cells : In a study involving COLO320-DM human colon tumor cells, this compound demonstrated significant inhibition of Ras farnesylation with an IC50 value of approximately 2.5 µM. This inhibition correlated with reduced phosphorylation of downstream signaling proteins like MAPK/ERK .

- Diverse Cancer Types : Additional studies have reported that this compound exhibits antitumor activity against a variety of malignancies, including hepatocellular carcinoma and mesothelioma .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Inhibition of Anaplasma phagocytophilum : Research highlighted that this compound effectively blocked the infection of host cells by Anaplasma phagocytophilum, a tick-borne bacterium. The compound was found to directly reduce bacterial viability and infectivity at concentrations significantly lower than those required for mammalian cell signaling inhibition .

- Broad Spectrum Activity : The compound has shown activity against both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent in treating infectious diseases .

Anti-inflammatory and Neuroprotective Effects

Beyond its anticancer and antimicrobial applications, this compound exhibits anti-inflammatory and neuroprotective properties:

- Mechanism of Action : It is believed that this compound modulates inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

- Neuroprotection : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential utility in neurodegenerative diseases .

Data Summary Table

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The manumycin family exhibits variability in chain length, saturation, and substituents (Table 1).

Table 1 : Structural distinctions among manumycin analogs.

- Manumycin A vs.

- This compound vs. TMC-1A : Both share a tetraene lower chain, but F lacks the extended polyketide modifications seen in TMC-1A .

Antitumor Effects

- Manumycin A : Inhibits cell viability in diverse cancer lines (IC50: 6.6–17.65 µM in HEK293, HepG2, and Tca8113 cells) via p53 activation, ROS induction, and mitochondrial apoptosis .

- Manumycin D : Shows overlapping activity with A but lower potency in p53 reporter assays .

- This compound: Limited data; cryptic BGC activation in Saccharothrix yields compounds with colabomycin-like anti-inflammatory activity, suggesting divergent targets .

Table 2 : Comparative IC50 values of manumycins in cancer models.

Mechanism of Action

- Manumycin A :

- This compound :

Table 3 : Mechanistic differences.

Synergistic and Antagonistic Interactions

- Manumycin A: Synergizes with BAL9611 (GGTase inhibitor) in colon cancer models, reducing tumor volume by 50% vs. monotherapy . Antagonizes cisplatin in tongue cancer but synergizes with doxorubicin .

Preparation Methods

Microbial Source and Fermentation Conditions

Manumycin F is naturally produced by Streptomyces strain WB-8376, isolated from soil samples in Princeton, New Jersey. Taxonomically, this strain aligns with the Streptomyces nodosus subgroup, sharing morphological and metabolic features with other manumycin-producing actinomycetes.

Fermentation Media Composition

Optimal production occurs in K-18 medium containing:

-

2% Pharmamedia (cottonseed flour) as a nitrogen source

-

5% glucose for carbon

Fermentations are conducted at 28°C with aeration (0.7 vol/vol/min) and agitation (300 rpm) over 5–6 days. Backpressure maintained at 0.35 kg/cm² enhances oxygen solubility, critical for polyketide synthase (PKS) activity.

Biosynthetic Pathway

The molecular framework of this compound arises from three components (Fig. 1):

-

Upper polyketide chain : Initiated by cyclohexanecarboxylic acid

-

Lower polyketide chain : Derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA)

Key enzymatic steps include:

-

Modular type I PKS for chain elongation

-

Epoxidase for epoxyquinol formation

-

Non-ribosomal peptide synthetase (NRPS) for C5N unit attachment

Comparative studies with asukamycin (Manumycin E) reveal that this compound’s stereochemistry at C4 (S-configuration) differs from earlier manumycin variants, suggesting strain-specific tailoring enzymes.

Extraction and Isolation Protocols

Primary Extraction

Post-fermentation, the broth is centrifuged (6,000 rpm, 20 min), and the supernatant undergoes ethyl acetate extraction (1:1 v/v, 2×). The combined organic phases are concentrated via rotary evaporation at 50°C.

Solvent Partitioning

Crude extracts are sequentially partitioned to remove lipids and pigments:

Silica Gel Flash Chromatography

The chloroform phase is subjected to silica gel chromatography (230–400 mesh) with CH₂Cl₂–MeOH–H₂O (100:3:0.5) mobile phase, yielding a yellow precipitate enriched in manumycins.

Reverse-Phase HPLC

Final purification employs a Dynamax C18 column (25 cm × 10 mm, 8 μm) with gradient elution:

-

Mobile phase A : 0.01 M KH₂PO₄

-

Mobile phase B : Acetonitrile–methanol (3:1)

This compound elutes at 24.8 min (UV detection at 250 nm), achieving >95% purity (Table 1).

Table 1: HPLC Parameters for this compound Isolation

| Parameter | Specification |

|---|---|

| Column | Dynamax C18 (25 cm × 10 mm) |

| Particle Size | 8 μm |

| Flow Rate | 4 mL/min |

| Detection | UV at 250 nm |

| Retention Time | 24.8 min |

| Purity | >95% |

Synthetic Approaches to this compound

Challenges in Total Synthesis

The structural complexity of this compound—particularly its syn-hydroxy epoxide and all-trans triene systems—has hindered full laboratory synthesis. Key obstacles include:

Epoxide Formation via Asymmetric Catalysis

Building on methods developed for Manumycin A, the epoxyquinol core can be synthesized using Wynberg’s chiral phase-transfer catalysts. (S,S)-Binaphthyl-derived quaternary ammonium salts induce >90% enantiomeric excess in epoxidation.

Reaction Conditions :

Stille Coupling for Triene Assembly

The lower triene side chain is constructed via palladium-catalyzed cross-coupling:

Q & A

Q. What is the primary mechanism of action of Manumycin F in inhibiting cellular processes, and how can researchers validate this mechanism in experimental models?

this compound is a farnesyltransferase inhibitor that disrupts post-translational modification of proteins like p21ras, critical for cellular signaling. To validate its mechanism:

- Experimental Design : Use Western blotting to assess inhibition of p21ras farnesylation (F/N-F ratios) across varying concentrations (e.g., 1 μM vs. 5 μM) .

- Controls : Include untreated cells and co-treatment with geranylgeranyltransferase inhibitors (e.g., BAL9611) to confirm specificity .

- Replication : Repeat assays in triplicate with statistical analysis (e.g., ANOVA) to ensure reproducibility .

Q. What are the recommended methods for synthesizing and purifying this compound to ensure reproducibility in pharmacological studies?

- Synthesis : Follow protocols for polyketide synthase-derived natural products, emphasizing stereochemical control during macrolide ring formation.

- Purification : Use HPLC with C18 columns and mass spectrometry for purity validation (>95%). Document solvent gradients and retention times .

- Storage : Store in anhydrous DMSO at -80°C to prevent degradation; confirm stability via UV-Vis spectroscopy .

Q. How should researchers optimize dose concentrations for in vitro studies of this compound to balance efficacy and cytotoxicity?

- Dose-Response Curves : Test concentrations from 0.1–10 μM in cell viability assays (e.g., MTT) and correlate with target inhibition (e.g., p21ras F/N-F ratios) .

- IC50 Calculation : Use nonlinear regression models (e.g., GraphPad Prism) to determine half-maximal inhibitory concentrations .

- Cytotoxicity Thresholds : Define no-observed-adverse-effect levels (NOAEL) using lactate dehydrogenase (LDH) leakage assays .

Advanced Research Questions

Q. What analytical frameworks are suitable for resolving contradictory data on this compound’s efficacy across different cancer cell lines?

- Data Triangulation : Compare results across multiple assays (e.g., apoptosis markers, cell cycle arrest) and cell lines (e.g., colon vs. pancreatic cancer) .

- Meta-Analysis : Apply random-effects models to aggregate data from independent studies, accounting for heterogeneity in experimental conditions .

- Mechanistic Profiling : Use RNA sequencing to identify differential gene expression patterns in resistant vs. sensitive cell lines .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data when evaluating this compound’s therapeutic potential?

- Pharmacokinetic Modeling : Measure bioavailability and tissue distribution in animal models to identify disparities in drug exposure .

- Tumor Microenvironment Replication : Use 3D organoid cultures or co-culture systems to mimic in vivo conditions (e.g., hypoxia, stromal interactions) .

- Bridging Studies : Design pilot trials with pharmacokinetic/pharmacodynamic (PK/PD) endpoints to reconcile preclinical and clinical outcomes .

Q. What methodological considerations are critical when designing combination therapy studies involving this compound and other geranylgeranyltransferase inhibitors?

- Synergy Analysis : Use the Chou-Talalay method to calculate combination indices (CI) and distinguish additive vs. synergistic effects .

- Sequential Dosing : Test pre-treatment vs. concurrent administration to optimize timing for maximal pathway inhibition .

- Off-Target Monitoring : Employ proteomic screens to identify unintended interactions (e.g., MAPK pathway activation) .

Q. How can researchers ensure robust statistical interpretation of this compound’s effects in high-throughput screening (HTS) datasets?

- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg corrections to minimize Type I errors in multi-well plate assays .

- Normalization : Use Z-score or Z’-factor methods to standardize signal intensity across plates .

- Machine Learning : Implement supervised clustering (e.g., Random Forest) to classify responders vs. non-responders .

Methodological Best Practices

Q. What are the key elements of a rigorous Materials and Methods section for this compound studies?

- Reagent Documentation : Specify sources, lot numbers, and purity grades for all chemicals .

- Ethical Compliance : Detail institutional review board (IRB) approvals for animal or human-derived samples .

- Data Transparency : Deposit raw data (e.g., Western blot images, dose-response curves) in public repositories like Zenodo .

Q. How should researchers present conflicting data on this compound’s off-target effects in peer-reviewed manuscripts?

- Contradiction Analysis : Use dedicated subsections to discuss plausible explanations (e.g., cell-type-specific protein expression) .

- Limitations Section : Acknowledge methodological constraints (e.g., antibody specificity, assay sensitivity) .

- Visualization : Employ heatmaps to contrast off-target profiles across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.